

Application Notes and Protocols: Synthesis of Alisporivir Intermediate-1

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Compound of Interest

Compound Name: *Alisporivir intermediate-1*

Cat. No.: *B612759*

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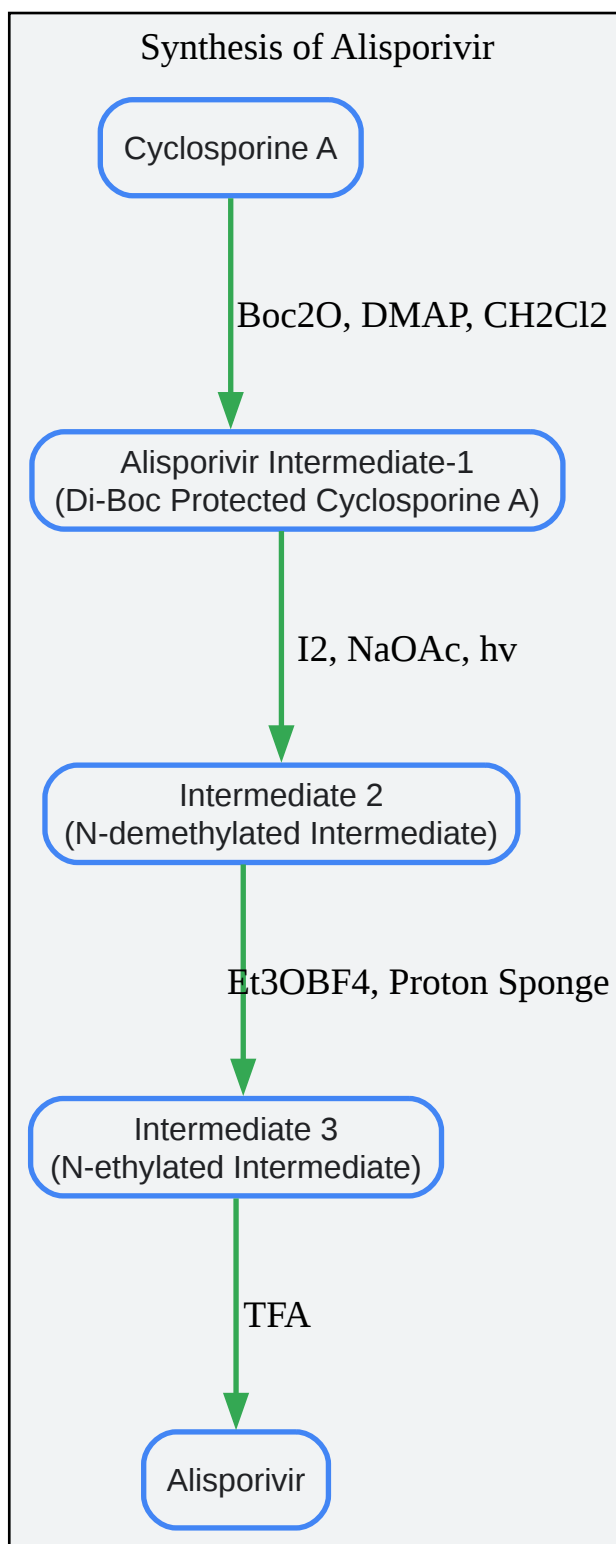
These application notes provide detailed protocols for the synthesis of a key intermediate in the preparation of Alisporivir, a non-immunosuppressive cyclophilin inhibitor with potent antiviral activity. Alisporivir is a semi-synthetic derivative of Cyclosporine A. The following protocols are based on established synthetic routes.

Introduction

Alisporivir (also known as Debio-025) is a cyclosporine A analog that has been investigated for its therapeutic potential against various viral infections, including hepatitis C. Its mechanism of action involves the inhibition of cyclophilin A, a host protein essential for the replication of several viruses. The synthesis of Alisporivir involves the selective modification of the Cyclosporine A macrocycle. This document details the reaction conditions for the formation of a pivotal intermediate in this process, herein referred to as "**Alisporivir Intermediate-1**".

Synthetic Pathway Overview

The synthesis of Alisporivir from Cyclosporine A can be summarized in the following key steps. "**Alisporivir Intermediate-1**" is generated in the initial step of this pathway.



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Caption: Synthetic workflow for Alisporivir from Cyclosporine A.

Experimental Protocols

Protocol 1: Synthesis of Alisporivir Intermediate-1 (Di-Boc Protected Cyclosporine A)

This protocol describes the protection of the two hydroxyl groups of Cyclosporine A using di-tert-butyl dicarbonate (Boc_2O) to yield **Alisporivir Intermediate-1**.

Materials:

- Cyclosporine A
- Di-tert-butyl dicarbonate (Boc_2O)
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Dissolve Cyclosporine A (1 equivalent) in dichloromethane (CH_2Cl_2).
- To this solution, add 4-(dimethylamino)pyridine (DMAP, catalytic amount) and di-tert-butyl dicarbonate (Boc_2O , 2.5 equivalents).
- Stir the reaction mixture at room temperature for 12-16 hours.

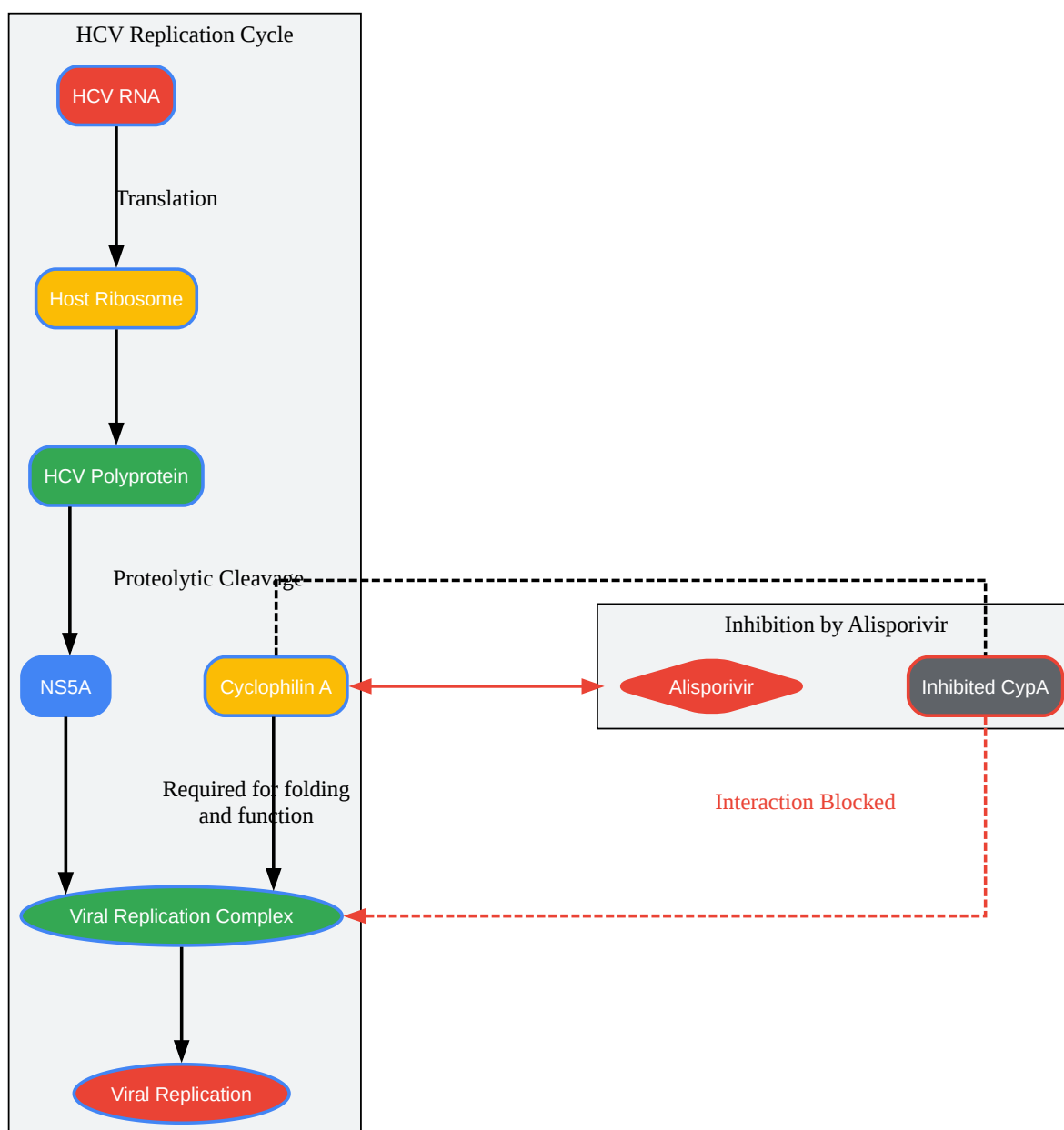
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Alisporivir Intermediate-1** as a white solid.

Quantitative Data Summary:

Parameter	Value
Starting Material	Cyclosporine A
Reagents	Boc_2O , DMAP
Solvent	Dichloromethane (CH_2Cl_2)
Reaction Temperature	Room Temperature
Reaction Time	12-16 hours
Typical Yield	90-95%

Alisporivir's Mechanism of Action: Signaling Pathway

Alisporivir exerts its antiviral effect by targeting the host protein, cyclophilin A (CypA). CypA is a peptidyl-prolyl isomerase that is co-opted by some viruses, such as Hepatitis C virus (HCV), to aid in viral protein folding and replication. Alisporivir binds to the active site of CypA, preventing its interaction with viral proteins like NS5A, thereby inhibiting viral replication.



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Caption: Inhibition of HCV replication by Alisporivir.

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